REACTION_CXSMILES
|
[C:1]([CH:4]1[CH2:9][CH:8]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:7][CH2:6][N:5]1[C:15]([O:17][CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)=[O:16])(=O)[NH2:2].N1C=CC=CC=1.O=S(Cl)Cl>>[C:1]([CH:4]1[CH2:9][CH:8]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[CH2:7][CH2:6][N:5]1[C:15]([O:17][CH2:18][C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1)=[O:16])#[N:2]
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Name
|
|
Quantity
|
2.4 g
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Type
|
reactant
|
Smiles
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C(N)(=O)C1N(CCC(C1)C(=O)OCC)C(=O)OCC1=CC=CC=C1
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Name
|
|
Quantity
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50 mL
|
Type
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reactant
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
3.14 mL
|
Type
|
reactant
|
Smiles
|
O=S(Cl)Cl
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was cooled on an ice bath
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Type
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CUSTOM
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Details
|
The reaction mixture was evaporated
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Type
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CUSTOM
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Details
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partitioned between diluted HCl and DCM
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Type
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EXTRACTION
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Details
|
The aqueous layer was extracted with DCM
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Type
|
WASH
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Details
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the combined organic layer was washed with water
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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CUSTOM
|
Details
|
evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1N(CCC(C1)C(=O)OCC)C(=O)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.25 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |